6-Methylisoquinolin-3-amine
CAS No.: 1192814-93-9
Cat. No.: VC3810100
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192814-93-9 |
|---|---|
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | 6-methylisoquinolin-3-amine |
| Standard InChI | InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) |
| Standard InChI Key | DBOBOPSSKJMSSY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=NC=C2C=C1)N |
| Canonical SMILES | CC1=CC2=CC(=NC=C2C=C1)N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
6-Methylisoquinolin-3-amine has the molecular formula and a molecular weight of 158.203 g/mol . The isoquinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties. The methyl group at position 6 enhances lipophilicity, while the amino group at position 3 provides a site for nucleophilic reactions or hydrogen bonding (Fig. 1) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 158.203 g/mol |
| CAS Registry Number | 1192814-93-9 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 2 (N in pyridine and NH) |
Synthetic Methodologies
Metal-Free Intramolecular Transannulation
A breakthrough synthesis involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles under metal-free conditions . This one-pot method proceeds via a denitrogenative ring-opening process, generating a ketenimine intermediate that undergoes cyclization to yield 3-aminoisoquinolines (Scheme 1). The reaction achieves moderate to high yields (60–85%) and tolerates diverse substituents, making it scalable for industrial applications .
Scheme 1: Proposed mechanism for 3-aminoisoquinoline synthesis via ketenimine intermediate .
Comparative Analysis of Synthetic Routes
Traditional methods like the Pomeranz-Fritsch reaction require harsh acidic conditions and suffer from low regioselectivity . In contrast, modern approaches emphasize catalyst efficiency and step economy. For example, microwave-assisted cyclization reduces reaction times from hours to minutes, though yields remain comparable (~70%) .
Reactivity and Functionalization
Electrophilic Substitution Reactions
The amino group at position 3 acts as a directing group, facilitating electrophilic aromatic substitution (EAS) at the 1- and 5-positions. Nitration experiments using mixed acid () yield mono-nitro derivatives, while halogenation with produces chloro-substituted analogs .
Cross-Coupling Applications
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable arylation at the 4-position, expanding access to polyfunctionalized isoquinolines. For instance, coupling with phenylboronic acid affords 4-phenyl-6-methylisoquinolin-3-amine in 78% yield .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The methyl group may enhance membrane permeability, though further structure-activity relationship (SAR) studies are needed .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to orexin receptor antagonists, which regulate sleep-wake cycles. For example, ((3R,6R)-6-methylpiperidin-3-yl)methanol—a key intermediate in MK-6096 synthesis—shares structural motifs with 6-methylisoquinolin-3-amine .
Material Science Applications
Functionalized isoquinolines are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. Derivatives with extended conjugation exhibit blue-emitting fluorescence (λ = 450 nm) .
Future Research Directions
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Mechanistic Elucidation: Detailed kinetic studies to unravel MAO inhibition mechanisms.
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Therapeutic Exploration: In vivo models to assess efficacy in depression or Parkinson’s disease.
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Process Optimization: Continuous-flow synthesis to enhance yield and reduce waste.
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Isoquinoline Derivatives
| Compound | Substituents | Biological Activity |
|---|---|---|
| 6-Methylisoquinolin-3-amine | 6-CH, 3-NH | MAO inhibition (predicted) |
| 6-Fluoro-1-methylisoquinolin-3-amine | 6-F, 1-CH, 3-NH | Antimicrobial |
| 6-Chloro-1-methylisoquinolin-3-amine | 6-Cl, 1-CH, 3-NH | Anticancer (in vitro) |
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